Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-butyl-3,5-diketone with hydrazine hydrate to form the pyrazole ring, followed by iodination at the 4-position using iodine and ammonium hydroxide . The esterification of the carboxylate group is achieved using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical and biological properties.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Iodination: Iodine and ammonium hydroxide are commonly used for the iodination step.
Esterification: Methanol and an acid catalyst, such as sulfuric acid, are used for esterification.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the ester group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrazole ring’s electronic properties also contribute to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate is unique due to the combination of the butyl group and the ester functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate is a member of the pyrazole family, characterized by its unique structural features that include a five-membered ring with two adjacent nitrogen atoms, a methyl ester group, a butyl substituent, and an iodine atom. This compound has garnered attention due to its potential biological activities, which warrant further investigation.
Structural Characteristics
- Molecular Formula : C10H12I N3O2
- Molecular Weight : Approximately 308.12 g/mol
- Functional Groups :
- Pyrazole ring
- Methyl ester
- Butyl chain
- Iodine substituent
The presence of the iodine atom is particularly noteworthy as it influences the compound's reactivity and biological interactions compared to its brominated or chlorinated analogs.
Biological Activity Overview
Compounds within the pyrazole family, including this compound, have been studied for various biological activities:
- Anticancer Properties : Similar pyrazole derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including kinase inhibition and modulation of signaling pathways .
- Anti-inflammatory Effects : Pyrazole derivatives are often explored for their anti-inflammatory properties, which may be attributed to their ability to inhibit specific enzymes involved in inflammatory processes.
- Antimicrobial Activity : Some studies suggest that pyrazole compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
The mechanism of action for this compound is not yet fully elucidated. However, it is hypothesized that its biological activity may stem from its ability to interact with various biological targets such as enzymes and receptors. The iodine substituent may enhance binding affinity and specificity towards these targets, potentially leading to distinct pharmacological profiles.
Research Findings and Case Studies
Recent studies have highlighted the need for detailed pharmacological investigations into the specific biological activities of this compound:
Table 1: Comparative Biological Activities of Pyrazole Derivatives
Case Study: Anticancer Activity
In a study focusing on pyrazole derivatives, compounds similar to this compound were evaluated for their ability to inhibit specific kinases involved in cancer progression. The results indicated that certain modifications on the pyrazole ring significantly enhanced inhibitory potency against kinases such as SRC and ABL, suggesting potential applications in cancer therapy .
Future Directions
While initial findings suggest promising biological activities for this compound, further research is necessary to:
- Elucidate Mechanisms : Detailed studies are needed to understand the specific mechanisms through which this compound exerts its biological effects.
- Optimize Structure : Investigating structural modifications could lead to more potent derivatives with enhanced therapeutic profiles.
- Conduct In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for assessing the therapeutic potential and safety profile of this compound.
Properties
CAS No. |
1354705-69-3 |
---|---|
Molecular Formula |
C9H13IN2O2 |
Molecular Weight |
308.12 g/mol |
IUPAC Name |
methyl 1-butyl-4-iodopyrazole-3-carboxylate |
InChI |
InChI=1S/C9H13IN2O2/c1-3-4-5-12-6-7(10)8(11-12)9(13)14-2/h6H,3-5H2,1-2H3 |
InChI Key |
KPARSMMZKOZGAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C(=N1)C(=O)OC)I |
Origin of Product |
United States |
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